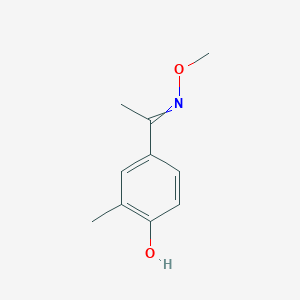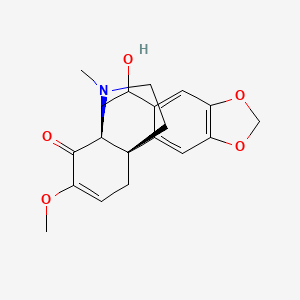
(-)-Prostephanaberrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Prostephanaberrine is a naturally occurring alkaloid that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is known for its complex molecular framework, which includes multiple ring systems and chiral centers, making it a fascinating subject for synthetic chemists and pharmacologists alike.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Prostephanaberrine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the formation of the core structure through a series of cyclization reactions, followed by the introduction of functional groups via selective oxidation and reduction reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound is still in the developmental stage, with research focused on optimizing the synthetic routes to make them more cost-effective and scalable. Current methods involve batch processing, but continuous flow techniques are being explored to improve efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Prostephanaberrine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For instance, oxidation reactions can lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
(-)-Prostephanaberrine has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying complex synthetic methodologies and reaction mechanisms.
Biology: Researchers are investigating its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (-)-Prostephanaberrine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but initial studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
(-)-Prostephanaberrine can be compared to other alkaloids with similar structures, such as:
Morphine: Both compounds share a complex ring system, but this compound has additional functional groups that confer unique properties.
Codeine: Similar to morphine, codeine has a simpler structure compared to this compound, making the latter more challenging to synthesize.
Berberine: This compound also has antimicrobial properties, but its mechanism of action and molecular targets differ from those of this compound.
The uniqueness of this compound lies in its intricate molecular architecture and the potential for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C19H21NO5 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(1R,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3/t13?,18-,19-/m1/s1 |
Clé InChI |
AFTBFIOTWHPFTG-GFWLXOEUSA-N |
SMILES isomérique |
CN1CC[C@@]23[C@@]1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC |
SMILES canonique |
CN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)

![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)
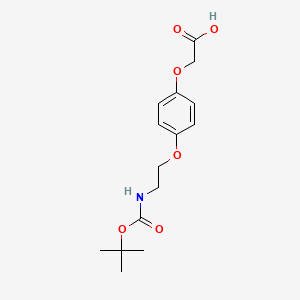
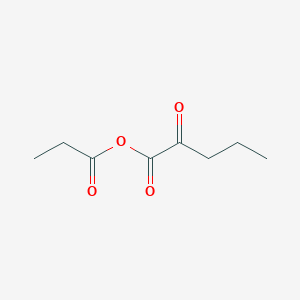
![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)
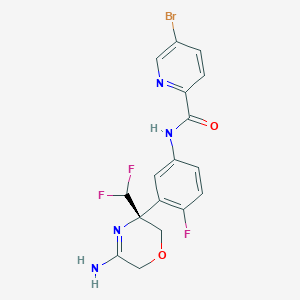
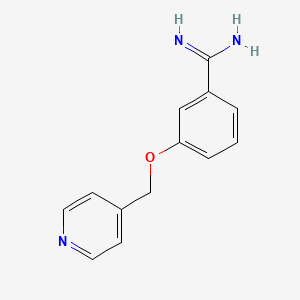
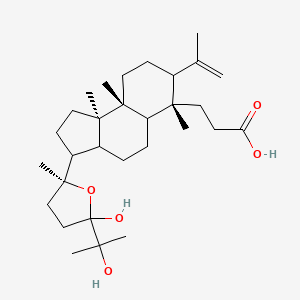
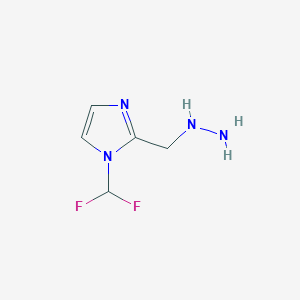


![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)
